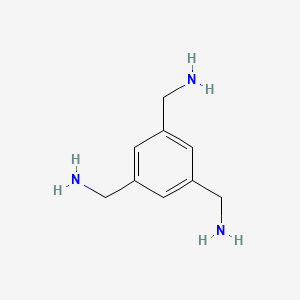

1,3,5-三(氨甲基)-苯

描述

1,3,5-Tris-(aminomethyl)-benzene derivatives are important intermediates in organic synthesis, utilized as scaffolds for various molecular receptors and in the preparation of hyperbranched polymers, luminescent materials, and other organic compounds. These derivatives exhibit a range of physical and chemical properties that make them valuable in different industrial applications, including pharmaceuticals, pesticides, and organic materials .

Synthesis Analysis

The synthesis of 1,3,5-tris-(aminomethyl)-benzene derivatives involves multi-step reactions starting from simple benzene or its derivatives. For instance, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene is prepared from benzene in four straightforward steps with limited chromatography required for purification . Another derivative, 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene, is synthesized through a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene . Additionally, 1,3,5-tris-styryl-benzene compounds are obtained by Knoevenagel reaction starting from mesitylene . These synthetic routes demonstrate the versatility and adaptability of the 1,3,5-tris-(aminomethyl)-benzene scaffold for various functionalizations.

Molecular Structure Analysis

The molecular structure of 1,3,5-tris-(aminomethyl)-benzene derivatives is characterized by a central benzene ring substituted with various functional groups. The X-ray structure analysis of 1,3,5-tris(dimethylamino)benzene reveals planar arene rings with puckering of the amino substituents due to steric interactions . The structure of 1,3,5-tris(trimethylstannyl)benzene determined by gas-phase electron diffraction shows good agreement with the bond lengths and angles expected for benzene derivatives .

Chemical Reactions Analysis

The reactivity of 1,3,5-tris-(aminomethyl)-benzene derivatives is highlighted by their ability to undergo further chemical transformations. For example, 1,3,5-tris(dimethylamino)benzene is metalated by n-butyl-lithium to yield an aryl-lithium compound, which can then be converted into phosphane and silane derivatives . The versatility in chemical reactions allows for the introduction of various functional groups, expanding the utility of these compounds in different chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-tris-(aminomethyl)-benzene derivatives are influenced by their molecular structure. Hyperbranched polyimides based on these derivatives exhibit good solubility in common organic solvents, high thermal stability with glass transition temperatures (Tg) in the range of 230–260°C, and excellent dielectric properties with low dielectric constants and losses . These properties are crucial for their application in high-performance materials. Additionally, the luminescent properties of 1,3,5-tris-styryl-benzene compounds can be tuned by varying the substituents, which is significant for their use in optoelectronic devices .

科学研究应用

分子支架应用

1,3,5-三(氨甲基)-苯和相关衍生物,例如 1,3,5-三(卤甲基)-2,4,6-三乙基苯,被用作分子受体的支架。这些化合物由于其简单的合成程序和纯化过程中的有限色谱法而具有优势 (Wallace 等人,2005).

传感和化学物质捕获

1,3,5-三(氨甲基)-苯的衍生物,特别是 1,3,5-三(4′-(N,N-二甲氨基)苯基)苯,已被合成用于选择性传感和捕获苦味酸。该化合物在苦味酸存在下表现出显着的荧光猝灭,使其成为有用的荧光化学传感器 (Vishnoi 等人,2015).

多相催化

苯-1,3,5-三甲酰胺 (BTA),1,3,5-三(氨甲基)-苯属于此类,由于其强大的分子间氢键合能力而用于构建共价有机骨架 (COF)。这些 COF 已显示出作为 Knoevenagel 缩合催化剂的效率 (Li 等人,2019).

有机化合物的合成

1,3,5-三(氢硫酸酯)苯,一种相关化合物,被用作合成 4,4′-(芳基亚甲基)双(1H-吡唑-5-醇)的有效催化剂。该方法具有产率高、程序简单、反应条件环保等优点 (Karimi-Jaberi 等人,2012).

超分子化学和纳米技术

苯-1,3,5-三甲酰胺与 1,3,5-三(氨甲基)-苯密切相关,在纳米技术和聚合物加工等各个科学领域中越来越重要。它们的结构和自组装行为使它们可以用作通用的超分子结构单元 (Cantekin 等人,2012).

光学和电致发光特性

衍生自 1,3,5-三(氨甲基)-苯的新系列 1,3,5-三苯乙烯基苯化合物已被合成,以表现出不同的光致发光和电致发光特性,可用于有机发光二极管 (OLED) 等应用 (Behnisch 和 Hanack,2001).

未来方向

属性

IUPAC Name |

[3,5-bis(aminomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWDEHYPSCTKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CN)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris-(aminomethyl)-benzene | |

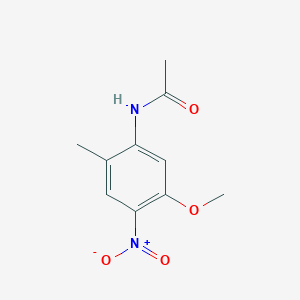

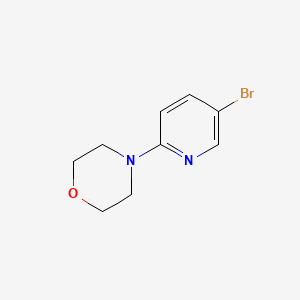

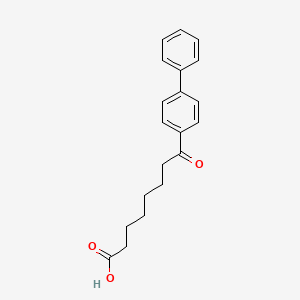

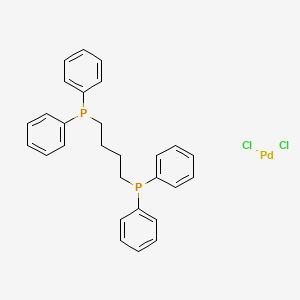

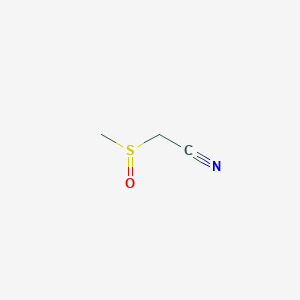

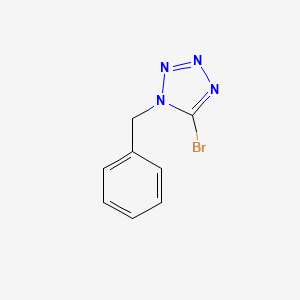

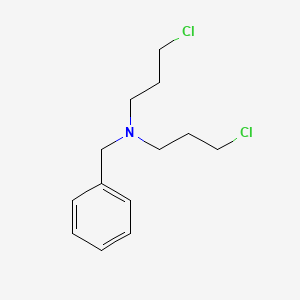

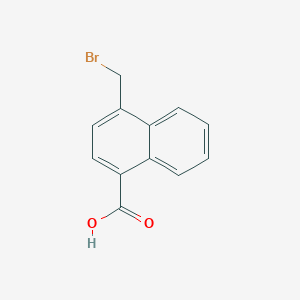

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)